1-Benzyl-5-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile
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Overview
Description
1-Benzyl-5-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a benzyl group, a chlorophenyl group, an oxo group, and a carbonitrile group
Preparation Methods
The synthesis of 1-Benzyl-5-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The benzyl, chlorophenyl, oxo, and carbonitrile groups are introduced through a series of substitution reactions. These reactions often require specific reagents and conditions, such as the use of catalysts and controlled temperatures.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-Benzyl-5-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-Benzyl-5-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-5-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-5-(3-fluorophenyl)-2-oxopyridine-3-carbonitrile: This compound has a fluorine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
1-Benzyl-5-(3-bromophenyl)-2-oxopyridine-3-carbonitrile:
1-Benzyl-5-(3-methylphenyl)-2-oxopyridine-3-carbonitrile: The methyl group can alter the compound’s steric and electronic properties, impacting its behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
1-benzyl-5-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-18-8-4-7-15(10-18)17-9-16(11-21)19(23)22(13-17)12-14-5-2-1-3-6-14/h1-10,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVGOFOGRRTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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